molecular formula C12H16O2 B12586594 (2R)-2-[3-(Benzyloxy)propyl]oxirane CAS No. 651057-23-7

(2R)-2-[3-(Benzyloxy)propyl]oxirane

Cat. No.: B12586594
CAS No.: 651057-23-7
M. Wt: 192.25 g/mol
InChI Key: RXTUBUKGYMZYPJ-GFCCVEGCSA-N
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Description

(2R)-2-[3-(Benzyloxy)propyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This compound is notable for its chiral center, which gives it specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(Benzyloxy)propyl]oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stereochemical integrity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Benzyloxy)propyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Diols are the major products formed from the oxidation of this compound.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: The products of substitution reactions depend on the nucleophile used but generally result in the formation of substituted alcohols or ethers.

Scientific Research Applications

(2R)-2-[3-(Benzyloxy)propyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Benzyloxy)propyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. In biological systems, the compound can interact with enzymes that catalyze epoxide ring-opening, leading to the formation of biologically active intermediates .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(Benzyloxy)propyl]oxirane: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

    (2R)-2-[3-(Methoxy)propyl]oxirane: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2R)-2-[3-(Phenoxy)propyl]oxirane: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

(2R)-2-[3-(Benzyloxy)propyl]oxirane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. The benzyloxy group can participate in additional reactions, such as hydrogenation and deprotection, providing further versatility in synthetic applications.

Properties

CAS No.

651057-23-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2R)-2-(3-phenylmethoxypropyl)oxirane

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

RXTUBUKGYMZYPJ-GFCCVEGCSA-N

Isomeric SMILES

C1[C@H](O1)CCCOCC2=CC=CC=C2

Canonical SMILES

C1C(O1)CCCOCC2=CC=CC=C2

Origin of Product

United States

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